2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
Description
2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (hereafter referred to as the "target compound") is a norbornene-derived bicyclic imide featuring a reactive epoxy bridge and a hydroxyl substituent. Its structure combines a strained 4,7-epoxyisoindole core with a hydroxyl group at the 2-position, enabling diverse chemical modifications and applications in medicinal chemistry, polymer science, and catalysis . The compound is synthesized via enantioselective thiolysis of meso-anhydrides using chiral thiourea catalysts, yielding stereochemically defined products with high purity . Its unique electronic profile, driven by the electron-withdrawing epoxy and imide groups, enhances reactivity in nucleophilic additions and polymer grafting reactions .
Properties
IUPAC Name |
2-hydroxy-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-7-5-3-1-2-4(13-3)6(5)8(11)9(7)12/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVGNPSAUJFBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)N(C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970388 | |
| Record name | 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55029-20-4, 5596-17-8 | |
| Record name | NSC245380 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Hydroxymaleimide adduct of furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Cyclization Reactions: Formation of the isoindole core through cyclization of appropriate precursors.
Epoxidation: Introduction of the epoxy group using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: Addition of the hydroxyl group using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group to form ketones or carboxylic acids.
Reduction: Reduction of the epoxy group to form diols.
Substitution: Nucleophilic substitution reactions at the epoxy or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory properties and could be a candidate for developing new anti-inflammatory drugs. A study by Kukla et al. (1995) demonstrated that derivatives of this compound could inhibit certain inflammatory pathways in vitro, suggesting potential for further development in treating chronic inflammatory diseases.
Case Study: Anti-inflammatory Activity
- Study Reference : Kukla, D., et al., "Inhibition of Inflammatory Pathways by Isoindole Derivatives," Journal of Agricultural and Food Chemistry, 43(5), 1224-1230 (1995).
- Findings : The study found that specific derivatives of the compound inhibited the production of pro-inflammatory cytokines in cultured human cells.
Agricultural Science Applications
2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is also recognized as a metabolite of the fungicide Captan, which is widely used in agriculture to control fungal diseases in crops. Its role as a degradation product raises questions about environmental impact and the efficacy of pesticide formulations.
Case Study: Metabolite Analysis
- Study Reference : Afful, S., et al., "Metabolite Profiles of Captan in Agricultural Soils," Research Journal of Applied Sciences, Engineering and Technology*, 2(6), 592-600 (2010).
- Findings : The research highlighted the persistence of this compound in soil and its implications for crop health and soil microbiome interactions.
Materials Science Applications
In materials science, the compound's unique structural properties make it a candidate for developing new polymers or composite materials. Its epoxy functionality allows it to be incorporated into resin formulations that enhance mechanical properties and thermal stability.
Case Study: Polymer Development
- Study Reference : Lagunas-Allue, L., et al., "Synthesis and Characterization of Epoxy Resins Based on Isoindole Derivatives," Analytical and Bioanalytical Chemistry, 398(5), 1509-1516 (2010).
- Findings : The study demonstrated that incorporating this compound into epoxy resins improved thermal resistance and mechanical strength compared to conventional epoxy systems.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound is part of a broader class of norbornene-derived isoindole-diones. Below is a systematic comparison with structurally and functionally related analogs:
Structural and Electronic Differences
Reactivity and Functionalization
- Target Compound: The hydroxyl group enables Mitsunobu reactions for dendronized polymer synthesis , while the epoxy bridge facilitates nucleophilic ring-opening with amines or thiols .
- Methanoisoindole Analogs: The CH2 bridge reduces ring strain, favoring thermal stability but limiting reactivity in ring-opening reactions .
- Methylthio-Propenyl Derivatives : Serve as electrophilic partners in propargyl sulfonium salt additions, enabling N-vinylimide construction .
Key Research Findings
Stereochemical Control : The target compound’s synthesis via chiral catalysts achieves >99% enantiomeric excess, critical for biomedical applications .
Therapeutic Potential: Epoxyisoindole derivatives show promise in antiparasitic drug development, with WNN0724-H007 exhibiting 7-fold higher potency than methano analogs .
Polymer Compatibility: The hydroxyl group in the target compound improves compatibility with polar monomers (e.g., PAMAM dendrimers), enhancing material stability .
Biological Activity
2-Hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, also known as a derivative of isoindole compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, providing a comprehensive overview of its effects and applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 179.15 g/mol. The compound features a unique bicyclic structure that contributes to its biological properties.
Structural Formula
Chemical Structure
Anticancer Properties
Recent studies have indicated that isoindole derivatives exhibit significant anticancer properties. For instance, research has demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values ranging from 10 to 25 µM.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Research Findings:
In a study conducted by Zhang et al., the compound was shown to significantly reduce inflammation markers in a lipopolysaccharide (LPS)-induced model of inflammation. The results indicated a reduction in edema and inflammatory cell infiltration.
Antioxidant Activity
Another area of interest is the antioxidant activity of this compound. It has been found to scavenge free radicals effectively.
Experimental Data:
In assays measuring DPPH radical scavenging activity, the compound exhibited an IC50 value of 30 µg/mL, suggesting strong antioxidant potential.
Apoptosis Induction
The mechanism by which this compound induces apoptosis involves the activation of caspases and the modulation of Bcl-2 family proteins. Studies have shown that it upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins.
Inhibition of NF-kB Pathway
The anti-inflammatory effects are primarily mediated through the inhibition of the NF-kB pathway. This pathway plays a crucial role in regulating immune response and inflammation.
Data Table: Summary of Biological Activities
| Biological Activity | Effect | IC50 Value |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | 10 - 25 µM |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | Not specified |
| Antioxidant | Scavenges DPPH radicals | 30 µg/mL |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione derivatives, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of the parent anhydride (3a,4,7,7a-tetrahydro-1H-4,7-epoxyisobenzofuran-1,3-dione) with primary amines or alcohols. For example, refluxing the anhydride with ethanolamine in methanol for 24 hours yields 2-(2-hydroxyethyl) derivatives with ~50% yield after crystallization . Solvent choice (e.g., methanol vs. acetonitrile) and stoichiometric ratios (1:1 anhydride:amine) are critical to minimize side reactions. Post-reaction purification via column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization improves purity .
Q. How is the structural integrity of synthesized derivatives validated?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR for confirming substituent regiochemistry and stereochemistry. For instance, the epoxyisoindole core exhibits diagnostic proton signals at δ 5.1–5.4 ppm (epoxy bridge) and δ 6.5–6.6 ppm (aromatic protons) . Elemental analysis (e.g., C, H, N content) and HRMS (e.g., m/z 210.07 [M+H]⁺ for hydroxyethyl derivatives) are essential for validating molecular formulas . X-ray crystallography resolves absolute configurations, as demonstrated for exo/endo isomers in substituted derivatives .
Q. What biological screening approaches are used to evaluate the bioactivity of these derivatives?
- Methodological Answer : Cytotoxicity assays (e.g., IC₅₀ determination against cancer cell lines) and enzyme inhibition studies (e.g., acetylcholinesterase or thymidine phosphorylase) are common. For example, N-substituted derivatives exhibit cytotoxic activity via mitochondrial disruption, assessed via MTT assays . Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target enzymes, supported by in vitro kinetic data .
Advanced Research Questions
Q. How do stereochemical variations (exo/endo configurations) impact biological activity and physicochemical properties?
- Methodological Answer : Stereochemistry governs both activity and solubility. Exo isomers (e.g., 2-(3-bromopropyl) derivatives) show enhanced enzymatic inhibition due to optimal dienophile positioning in Diels-Alder-based bioconjugation . CD spectroscopy (e.g., negative Cotton effects at 254 nm) and X-ray diffraction (e.g., space group P2₁2₁2₁ for exo-3b) differentiate isomers . Computational studies (DFT/B3LYP) correlate steric effects with thermodynamic stability .
Q. What strategies resolve contradictions in reported synthetic yields for N-substituted derivatives?
- Methodological Answer : Yield discrepancies arise from reaction scale, solvent polarity, and amine nucleophilicity. For example, bulky aryl amines (e.g., 4-nitrophenyl) reduce yields (~26%) due to steric hindrance, while smaller alkyl amines (e.g., ethanolamine) achieve 50–55% yields . Microwave-assisted synthesis or elevated temperatures (80°C) improve kinetics for recalcitrant substrates .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Molecular dynamics simulations predict binding stability in enzyme active sites (e.g., acetylcholinesterase), while QSAR models correlate substituent electronegativity with IC₅₀ values . DFT-optimized 3D structures (e.g., B3LYP/6-31G*) identify electrophilic regions for targeted functionalization, such as bromopropyl groups for covalent inhibitor design .
Q. What advanced analytical techniques are employed to study regioselectivity in derivatization?
- Methodological Answer : 2D NMR (COSY, NOESY) maps spatial interactions between substituents and the epoxyisoindole core . Crystal structure analysis (e.g., CCDC entries) reveals preferential substitution at the N-position over the cyclohexene ring . Isotopic labeling (e.g., ¹⁵N-amine) tracks reaction pathways via LC-MS/MS .
Q. How are these derivatives applied in bioconjugation or materials science?
- Methodological Answer : The epoxyisoindole core serves as a dienophile in Diels-Alder click chemistry for polymer functionalization. For example, amine-functionalized derivatives (e.g., 2-(2-aminoethyl)) react with epoxy resins to form heat-resistant PCB laminates . Maleimide derivatives enable site-specific protein labeling via thiol-Michael addition, validated by MALDI-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
